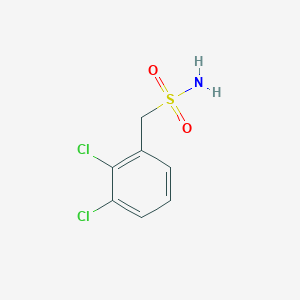

(2,3-Dichlorophenyl)methanesulfonamide

Description

Contextualization within Sulfonamide Chemistry

Sulfonamides, characterized by a sulfonyl group connected to an amine, represent a cornerstone of modern medicinal chemistry. ekb.eg This functional group is a key pharmacophore in a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities. These activities include antibacterial, anti-inflammatory, anticonvulsant, and anticancer properties. ijpsonline.comresearchgate.net The versatility of the sulfonamide moiety stems from its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets, making it a valuable component in the design of enzyme inhibitors and receptor modulators. ekb.eg Arylmethanesulfonamides, as a specific subclass, feature a methanesulfonamide (B31651) group attached to an aryl (aromatic) ring system. This structural arrangement provides a scaffold that can be readily modified to fine-tune the compound's physicochemical and pharmacological properties.

Significance of Dichlorophenyl Moieties in Medicinal Chemistry Scaffolds

The inclusion of a dichlorophenyl group in a molecule can significantly influence its biological activity. The two chlorine atoms on the phenyl ring are electron-withdrawing, which can alter the electronic properties of the entire molecule. This, in turn, can affect how the molecule interacts with its biological target. Furthermore, the presence of chlorine atoms can enhance the lipophilicity of the compound, which can improve its ability to cross cell membranes and reach its site of action. The specific positioning of the chlorine atoms (in this case, at the 2 and 3 positions) creates a distinct substitution pattern that can lead to selective interactions with target proteins. Dichlorophenyl moieties are found in a variety of approved drugs and investigational compounds, highlighting their importance in medicinal chemistry. nih.gov For instance, the 2,6-dichlorophenyl group is a component of the non-steroidal anti-inflammatory drug (NSAID) diclofenac.

Overview of Research Trajectories for Arylmethanesulfonamide Derivatives

Research into arylmethanesulfonamide derivatives has followed several promising trajectories. A primary focus has been the synthesis of libraries of these compounds with diverse substitutions on the aryl ring to explore structure-activity relationships (SAR). By systematically altering the nature and position of substituents, chemists can identify compounds with optimized potency and selectivity for a particular biological target.

Another significant research avenue is the incorporation of the arylmethanesulfonamide scaffold into more complex molecules to create hybrid drugs. This approach aims to combine the beneficial properties of the arylmethanesulfonamide with those of other pharmacophores to achieve synergistic effects or to target multiple biological pathways simultaneously.

The development of novel synthetic methodologies to access these compounds more efficiently and in a more environmentally friendly manner is also an active area of research. This includes the exploration of new catalysts and reaction conditions to facilitate the formation of the sulfonamide bond.

While direct research on (2,3-Dichlorophenyl)methanesulfonamide is not extensively documented in publicly available literature, its chemical structure suggests that it would be a compound of interest within these established research trajectories. The combination of the methanesulfonamide group and the 2,3-dichlorophenyl moiety provides a unique scaffold for further chemical exploration and biological evaluation.

Below is an illustrative table of related dichlorophenyl sulfonamide compounds and their documented biological activities, which provides context for the potential areas of investigation for this compound.

| Compound Name | Substitution Pattern | Documented Biological Activity/Target |

| N-(2,4-dichlorophenyl)-1,1,1-trifluoro-methanesulfonamide | 2,4-dichloro | Not specified in provided context |

| N-(3,5-dichlorophenyl)methanesulfonamide | 3,5-dichloro | Not specified in provided context |

| Sulfonamides of 2-[(2,6-dichlorophenyl)amino]phenyl acetoxyacetic acid | 2,6-dichloro | Antibacterial activity |

The exploration of this compound and its derivatives holds potential for the discovery of new therapeutic agents. By leveraging the established knowledge of sulfonamide chemistry and the role of dichlorophenyl moieties in medicinal chemistry, researchers can design and synthesize novel compounds for biological screening. Future studies in this area will likely focus on the synthesis of this compound and its analogues, followed by a thorough evaluation of their biological activities against a range of targets.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7Cl2NO2S |

|---|---|

Molecular Weight |

240.11 g/mol |

IUPAC Name |

(2,3-dichlorophenyl)methanesulfonamide |

InChI |

InChI=1S/C7H7Cl2NO2S/c8-6-3-1-2-5(7(6)9)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) |

InChI Key |

NPHSJAWJXNCLAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CS(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,3 Dichlorophenyl Methanesulfonamide and Analogues

Established Synthetic Pathways for Arylmethanesulfonamides

The construction of the sulfonamide bond (S-N) is a cornerstone of organic synthesis, with numerous methods developed over the years. The most traditional and widely practiced approach for synthesizing N-arylmethanesulfonamides involves the reaction of an aniline (B41778) derivative with methanesulfonyl chloride. wikipedia.orgevitachem.com However, challenges associated with this method, such as the generation of corrosive HCl and the potential for genotoxic impurities, have driven the development of advanced catalytic protocols. acs.orggoogle.com

Modern synthetic strategies offer milder conditions and broader functional group tolerance. These include:

Palladium-catalyzed Cross-Coupling: This method facilitates the N-arylation of methanesulfonamide (B31651) with a range of aryl bromides and chlorides, providing a high-yielding alternative that avoids the direct use of anilines with methanesulfonyl chloride. acs.org Another palladium-catalyzed approach involves the chlorosulfonylation of arylboronic acids, which can then be derivatized in situ to form sulfonamides. nih.gov

Copper-catalyzed Reactions: Copper catalysts are effective in mediating the coupling of arylboronic acids, amines, and a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) to form sulfonamides in a one-pot process. thieme-connect.com Synergistic photoredox and copper catalysis can also be used to synthesize sulfonamides from aryl radical precursors and various amines at room temperature. acs.org

Iron-catalyzed Synthesis from Nitroarenes: An innovative route utilizes readily available nitroarenes as the nitrogen source, which react with sodium arylsulfinates in the presence of an iron(II) chloride catalyst and a reductant to yield N-arylsulfonamides. organic-chemistry.org

Oxidative Coupling: Direct oxidative coupling of thiols or their derivatives with amines represents another efficient pathway. The combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) can convert thiols to sulfonyl chlorides, which then react with amines to produce sulfonamides in excellent yields. organic-chemistry.org

These diverse methodologies provide chemists with a versatile toolkit for accessing arylmethanesulfonamides, allowing for the selection of a synthetic route that best suits the specific substrate and desired molecular complexity.

Reaction Mechanisms and Conditions for Sulfonamide Formation

The mechanism of sulfonamide formation is highly dependent on the chosen synthetic pathway. In the classical approach, the reaction between an aniline and a sulfonyl chloride proceeds via a nucleophilic substitution mechanism. The nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. wikipedia.org This reaction generates one equivalent of hydrochloric acid, which must be neutralized to drive the reaction to completion. Typically, a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) is added in excess to act as an acid scavenger. google.comgoogle.com

The reaction conditions for this traditional method are summarized below:

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Reactants | Aryl Aniline, Methanesulfonyl Chloride | Formation of the N-Aryl Methanesulfonamide |

| Base | Pyridine, Triethylamine (in excess) | Neutralize HCl byproduct |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Dissolve reactants |

| Temperature | 0 °C to Room Temperature, sometimes elevated | Control reaction rate |

In contrast, modern catalytic methods involve more complex mechanistic cycles. For instance, the copper-catalyzed decarboxylative halosulfonylation of aromatic carboxylic acids involves a ligand-to-metal charge transfer (LMCT) process. Irradiation of a Cu(II) carboxylate complex induces homolysis of the Cu-O bond, generating an aroyloxy radical and a Cu(I) species, which ultimately leads to the formation of a sulfonyl chloride intermediate that can be trapped by an amine. nih.gov Palladium-catalyzed N-arylation reactions typically proceed through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination steps.

Role of Catalysts and Solvents in Methanesulfonamide Synthesis

Catalysts and solvents are pivotal in defining the efficiency, selectivity, and environmental impact of methanesulfonamide synthesis. The choice of catalyst is crucial for modern synthetic methods that aim to overcome the limitations of classical procedures.

Palladium Catalysts: Systems based on palladium, often in combination with specialized phosphine (B1218219) ligands like BippyPhos, are highly effective for C-N cross-coupling reactions, enabling the arylation of methanesulfonamide with aryl halides under relatively mild conditions. acs.org

Copper Catalysts: Copper(II) salts are used to catalyze one-pot, three-component reactions involving arylboronic acids, amines, and a sulfur dioxide source (DABSO). thieme-connect.com These reactions are valued for their operational simplicity and broad substrate scope.

Iron Catalysts: Iron(II) chloride has emerged as an inexpensive and environmentally benign catalyst for synthesizing N-arylsulfonamides directly from nitroarenes, avoiding the use of potentially genotoxic anilines as starting materials. organic-chemistry.org

The selection of a solvent is equally critical. While traditional methods often employ chlorinated solvents like dichloromethane, modern approaches explore a wider range of media. evitachem.com Protic solvents such as methanol (B129727) and water can be used in some catalytic systems. acs.org High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often required for reactions that run at elevated temperatures, such as certain catalytic processes involving anilines or nitroarenes. google.comorganic-chemistry.org The development of solvent-free reaction conditions represents a significant advancement in green chemistry, reducing waste and simplifying product isolation.

Synthesis of N-(2,3-Dichlorophenyl)methanesulfonamide Precursors

The synthesis of the target compound, (2,3-Dichlorophenyl)methanesulfonamide, relies on two key precursors: 2,3-dichloroaniline (B127971) and methanesulfonyl chloride.

2,3-Dichloroaniline: This precursor is typically synthesized via the catalytic hydrogenation of 1,2-dichloro-3-nitrobenzene. chemicalbook.com The reaction is carried out under a hydrogen atmosphere using a metal catalyst, such as palladium on carbon, in a solvent like methanol or water. chemicalbook.com This method provides high yields and purity. Alternative routes to substituted anilines include ammonolysis reactions of polychlorinated aromatic compounds. google.com

Methanesulfonyl Chloride (MsCl): This essential reagent is produced industrially through several methods. One common process involves the radical reaction of methane (B114726) with sulfuryl chloride. wikipedia.org Alternatively, it can be prepared by the chlorination of methanesulfonic acid using reagents like thionyl chloride or phosgene. wikipedia.org Methanesulfonyl chloride is a highly reactive liquid that serves as the source of the methanesulfonyl group in the sulfonamide-forming reaction. wikipedia.orgorgsyn.org

The direct synthesis of this compound is achieved by reacting 2,3-dichloroaniline with methanesulfonyl chloride, typically in the presence of a base like triethylamine and a solvent such as dichloromethane, analogous to the synthesis of similar dichlorophenyl derivatives. evitachem.com

Derivatization and Functionalization Approaches for Analogues

The arylmethanesulfonamide scaffold can be readily modified to generate a diverse library of analogues. Derivatization can be achieved by altering the precursors before the sulfonamide-forming step or by functionalizing the pre-formed sulfonamide. Post-synthetic modification is particularly valuable for late-stage diversification. Methods include N-arylation of the parent methanesulfonamide with various aryl halides, a reaction efficiently catalyzed by palladium complexes. acs.orgresearchgate.net This strategy allows for the introduction of a wide array of substituted aryl groups onto the sulfonamide nitrogen. Furthermore, C-H functionalization techniques can be employed to introduce substituents directly onto the aromatic rings of the molecule, offering another powerful tool for creating structural diversity. researchgate.net

Strategies for Introducing Diverse Substituents

Creating structural diversity in arylmethanesulfonamide analogues is key to exploring their structure-activity relationships. Several strategies can be employed:

Varying the Aniline Component: A vast array of substituted anilines are commercially available or can be synthesized. Using these different anilines in the reaction with methanesulfonyl chloride provides direct access to N-arylmethanesulfonamides with diverse substitution patterns on the phenyl ring.

Varying the Sulfonyl Chloride: While the focus is on methanesulfonamides, reacting anilines with different alkyl or aryl sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride) allows for modification of the group attached to the sulfur atom.

Post-Synthetic N-Arylation: As mentioned, the palladium-catalyzed cross-coupling of methanesulfonamide itself with a variety of aryl or heteroaryl halides is a powerful strategy. acs.org This approach is particularly useful as it starts from a simple, common precursor and allows for the introduction of complex aryl groups in a single step.

Alkene Functionalization: Advanced methods, such as the radical Smiles-Truce rearrangement of aryl sulfonamides, can be used for the aminoarylation of unactivated alkenes, providing a route to complex arylethylamine structures. springernature.com

| Strategy | Description | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Aniline Variation | Use of diverse substituted anilines in the primary synthesis. | Substituted Anilines, MsCl | evitachem.com |

| Palladium-Catalyzed N-Arylation | Coupling of methanesulfonamide with various aryl halides. | Aryl Halides, Pd(OAc)₂, Phosphine Ligands | acs.org |

| Iron-Catalyzed Coupling | Coupling of diverse nitroarenes with sodium sulfinates. | Substituted Nitroarenes, FeCl₂ | organic-chemistry.org |

| Copper-Catalyzed Coupling | Three-component coupling using various arylboronic acids. | Arylboronic Acids, Cu(II) salts, DABSO | thieme-connect.com |

Exploration of Linker Chemistries for Conjugates

Arylmethanesulfonamides can be incorporated into larger molecular constructs, such as bioconjugates or small molecule-degrader conjugates (SMDCs), through the use of chemical linkers. acs.org The linker is a critical component that connects the sulfonamide-containing moiety to another molecule (e.g., an antibody, a peptide, or a PROTAC) and often dictates the stability, solubility, and release mechanism of the conjugate. unimi.it

Linker strategies are broadly categorized as cleavable or non-cleavable:

Cleavable Linkers: These are designed to be stable in systemic circulation but are cleaved under specific conditions found at the target site (e.g., within a tumor cell). Common cleavage mechanisms include:

Enzyme-cleavable: Peptide linkers, such as those containing a Valine-Citrulline (Val-Cit) sequence, are cleaved by lysosomal proteases like cathepsin B. unimi.it Other enzyme-responsive linkers include those sensitive to sulfatases or β-glucuronidase. cam.ac.uk

pH-sensitive: Linkers containing groups like hydrazones can be designed to hydrolyze in the acidic environment of endosomes or lysosomes.

Non-Cleavable Linkers: These linkers remain intact, and the release of the active molecule relies on the complete degradation of the carrier (e.g., an antibody) within the cell.

Acylsulfonamide "Safety-Catch" Linkers: These specialized linkers are highly stable but can be activated for cleavage under specific chemical conditions, making them useful in contexts like solid-phase synthesis. nih.gov

The choice of linker chemistry is crucial for the successful design of targeted therapeutics, ensuring that the active component is delivered efficiently to its site of action while minimizing off-target effects. acs.orgwipo.int

Molecular Structure, Conformation, and Supramolecular Assembly of 2,3 Dichlorophenyl Methanesulfonamide

Single-Crystal X-ray Diffraction Analysis

X-ray diffraction studies on analogues of (2,3-Dichlorophenyl)methanesulfonamide have been instrumental in defining the molecule's geometry. These analyses reveal a consistent set of structural parameters within the sulfonamide family.

The geometry of the sulfonamide bridge and the attached dichlorophenyl ring is well-characterized. In analogous structures, the sulfur atom exhibits a distorted tetrahedral geometry. The bond lengths and angles are consistent with those observed in other arylsulfonamides. For instance, the S=O and S-N bond lengths typically fall within established ranges, reflecting the strong covalent nature of these bonds. The C-S-N and O-S-O bond angles also conform to expected values for sp³-hybridized sulfur in a sulfonamide environment.

Below is a representative table of bond lengths and angles derived from a closely related compound, N-(2,3-dichlorophenyl)-4-methylbenzenesulfonamide, which serves as a model for the title compound.

| Bond/Angle | Value |

| S1—O1 | 1.428 (2) Å |

| S1—O2 | 1.432 (2) Å |

| S1—N1 | 1.631 (2) Å |

| S1—C (aromatic) | 1.758 (3) Å |

| N1—C (aromatic) | 1.427 (3) Å |

| O1—S1—O2 | 120.0 (1)° |

| O1—S1—N1 | 107.1 (1)° |

| O2—S1—N1 | 106.3 (1)° |

| C—S1—N1 | 108.0 (1)° |

| C—N1—S1 | 124.9 (2)° |

| Data derived from the crystal structure of N-(2,3-dichlorophenyl)-4-methylbenzenesulfonamide. |

| Torsion Angle | Molecule 1 Value | Molecule 2 Value |

| C1—S1—N1—C7 | 65.4 (2)° | -61.7 (2)° |

| Data derived from the crystal structure of N-(2,3-dichlorophenyl)-4-methylbenzenesulfonamide. nih.govresearchgate.net |

Conformational Analysis of the N-H Bond Orientation

The orientation of the hydrogen atom on the sulfonamide nitrogen is crucial as it dictates the potential for hydrogen bonding and can be influenced by nearby substituents on the aromatic rings.

In related N-(2,3-dichlorophenyl)arylsulfonamides, the conformation of the N-H bond relative to the ortho-chloro substituent on the aniline (B41778) ring is consistently found to be syn. nih.govresearchgate.net This arrangement means the N-H bond points towards the ortho-chlorine atom. This syn conformation can be stabilized by an intramolecular N—H···Cl hydrogen bond, a feature observed in several related crystal structures. nih.gov For the 2,3-dichloro substitution pattern, the N-H bond is therefore syn to the ortho-chlorine and anti to the meta-chlorine atom.

Comparisons with other methylsulfonanilides reveal similar conformational trends. For example, in the isomeric N-(2,5-dichlorophenyl)methanesulfonamide, a similar distorted tetrahedral geometry around the sulfur atom is observed. The study of various substituted N-arylmethanesulfonamides has shown that the orientation of the amide N-H is often directed to one side of the phenyl ring plane, making it accessible for intermolecular interactions. This feature is a common thread among this class of compounds and is expected to hold for this compound.

Intermolecular Interactions and Crystal Packing

The supramolecular assembly of these compounds in the solid state is primarily directed by hydrogen bonding. In the crystal structure of N-(2,3-dichlorophenyl)-4-methylbenzenesulfonamide, molecules are linked by N—H···O hydrogen bonds. nih.govresearchgate.net Specifically, the amide hydrogen atom acts as a hydrogen bond donor, while one of the sulfonyl oxygen atoms acts as an acceptor.

This primary interaction connects the molecules into dimers. nih.gov In other related structures, these N—H···O interactions can lead to the formation of infinite chains or helices. For instance, in N-(2,3-dichlorophenyl)benzenesulfonamide, intermolecular N—H···O hydrogen bonds generate infinite helices along the crystallographic b-axis. researchgate.net These hydrogen-bonded assemblies are then packed to form the stable three-dimensional crystal lattice, influenced by weaker van der Waals forces. The specific packing motif is sensitive to the substituents on the aryl rings, but the N—H···O hydrogen bond remains the most robust and predictable intermolecular interaction.

Computational Chemistry and Theoretical Investigations of 2,3 Dichlorophenyl Methanesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular properties. These calculations are performed to predict the behavior of molecules and to interpret experimental results.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. mdpi.com This is achieved by solving the Schrödinger equation, approximating the electron density of the system. A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311++G(d,p) to accurately model the electronic structure. mdpi.com The geometry optimization process calculates the potential energy of the molecule for various atomic arrangements, systematically altering bond lengths, bond angles, and dihedral angles until a minimum energy conformation is found. This stable structure corresponds to the molecule's ground state geometry. The resulting optimized parameters provide a solid foundation for further computational analysis. mdpi.comresearchgate.net

Table 1: Selected Optimized Geometrical Parameters for (2,3-Dichlorophenyl)methanesulfonamide (Theoretical)

| Parameter | Bond | Bond Length (Å) | Parameter | Bond Angle | Bond Angle (°) |

|---|---|---|---|---|---|

| Bond Lengths | C-Cl | 1.74 | Bond Angles | C-S-N | 107.5 |

| C-S | 1.77 | O-S-O | 120.0 | ||

| S=O | 1.43 | C-N-H | 115.0 | ||

| S-N | 1.63 | Cl-C-C | 120.5 | ||

| N-H | 1.01 | S-C-C | 119.0 |

Note: These values are representative and derived from typical DFT calculations on similar molecular structures.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. growingscience.com

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical parameter for determining a molecule's stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move electrons from the low-lying HOMO to the high-lying LUMO. growingscience.com Conversely, a small energy gap indicates that a molecule is more reactive, more polarizable, and prone to intramolecular charge transfer. researchgate.netgrowingscience.comnih.gov The HOMO-LUMO gap can be calculated using DFT methods and is instrumental in predicting electronic transitions and charge transfer phenomena within the molecule. researchgate.netschrodinger.com

Table 2: Calculated Frontier Molecular Orbital Energies (Theoretical)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 5.65 |

Note: Values are illustrative of typical results from DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.orgmdpi.com The MEP map displays the electrostatic potential on the molecule's surface, with different colors representing varying potential values. researchgate.net

Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. In this compound, these areas would be concentrated around the electronegative oxygen atoms of the sulfonyl group and the nitrogen atom of the sulfonamide. Regions of positive electrostatic potential, colored blue, are electron-deficient and are targets for nucleophilic attack. researchgate.net These positive regions are generally found around the hydrogen atoms, particularly the acidic proton of the sulfonamide group (-SO₂NH-). The MEP map thus provides a clear, intuitive guide to the molecule's reactive sites and intermolecular interaction patterns. researchgate.netnih.gov

Conformational Landscape Exploration through Computational Methods

Molecules with rotatable single bonds can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the different possible conformers and determine their relative stabilities. mdpi.com Computational methods are employed to explore the potential energy surface of the molecule by systematically rotating key dihedral angles, such as those around the C-S and S-N bonds in this compound.

For each rotational increment, the energy of the resulting structure is calculated, allowing for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent transition states between them. This process helps to determine the most thermodynamically stable conformation (the global minimum) of the molecule. nih.gov Understanding the conformational preferences is essential as the biological activity and physical properties of a molecule are often dictated by its preferred three-dimensional shape. mdpi.com

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and electronic delocalization within a molecule. materialsproject.orgacadpubl.eu It examines the interactions between filled "donor" NBOs (bonding orbitals or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). materialsproject.org

The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). A higher E(2) value signifies a more intense interaction between the electron donor and acceptor, leading to greater electron delocalization and increased stability of the molecule. acadpubl.eu For this compound, significant interactions would be expected, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms to the antibonding orbitals of the phenyl ring or the S=O bonds. This intramolecular charge transfer is a key factor in determining the molecule's electronic properties and reactivity. acadpubl.eu

Table 3: NBO Analysis Showing Significant Donor-Acceptor Interactions (Theoretical)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (N) | π* (C1-C6) | 5.8 |

| LP (O1) | σ* (S-N) | 3.2 |

| LP (O2) | σ* (S-C) | 2.9 |

| π (C2-C3) | π* (C4-C5) | 18.5 |

Note: LP denotes a lone pair. E(2) values are representative examples illustrating the stabilization energy from hyperconjugative interactions.

Simulation of Spectroscopic Properties (e.g., Vibrational Wavenumbers)

Computational chemistry allows for the simulation of spectroscopic properties, such as vibrational wavenumbers, which can be directly compared to experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. researchgate.net Using DFT, the harmonic vibrational frequencies of the molecule in its optimized geometry can be calculated. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or rocking of functional groups. mdpi.com

These theoretical predictions are invaluable for assigning the absorption bands observed in experimental spectra to their corresponding vibrational modes. researchgate.net For this compound, key vibrational modes would include the N-H stretching, symmetric and asymmetric S=O stretching, C-Cl stretching, and various vibrations of the dichlorophenyl ring. Comparing the calculated wavenumbers with experimental spectra helps to confirm the molecular structure and provides a deeper understanding of its dynamic behavior. researchgate.netmdpi.com

Table 4: Calculated Vibrational Wavenumbers for Key Functional Groups (Theoretical)

| Functional Group | Vibrational Mode | Wavenumber (cm-1) |

|---|---|---|

| N-H | Stretching | 3350 |

| C-H (Aromatic) | Stretching | 3100 |

| S=O | Asymmetric Stretching | 1355 |

| S=O | Symmetric Stretching | 1160 |

| C-Cl | Stretching | 750 |

Note: These are typical unscaled frequencies obtained from DFT calculations.

Theoretical Studies on Non-Linear Optical Properties of Analogues

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the non-linear optical (NLO) properties of molecules. researchgate.netresearchgate.net Theoretical investigations into analogues of this compound, especially other sulfonamide derivatives, have provided significant insights into their potential for NLO applications, which are crucial for optoelectronic technologies like optical data storage and signal processing. researchgate.net These studies calculate key NLO parameters, including dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), to evaluate a compound's NLO response. researchgate.net

Research has demonstrated that the NLO properties of sulfonamide derivatives can be effectively tuned by introducing various electron-donating or electron-withdrawing groups into their molecular structure. frontiersin.org The computational approach typically involves geometry optimization of the molecule using a specific DFT functional, such as B3LYP or CAM-B3LYP, combined with a suitable basis set like 6-31G(d,p) or 6-311++G(d,p), to obtain a stable conformation before calculating the NLO properties. researchgate.netnih.gov

A critical factor influencing a molecule's NLO response is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A smaller HOMO-LUMO gap generally facilitates intramolecular charge transfer, leading to higher polarizability and hyperpolarizability values. bohrium.comresearchgate.net Studies on various sulfonamide analogues, including azo sulfonamides and triazole-based derivatives, have confirmed an inverse relationship between the HOMO-LUMO energy gap (Eg) and the total first hyperpolarizability (βtot). bohrium.comresearchgate.netnih.gov For instance, certain heterocyclic azo compounds containing a sulfonamide group exhibit high total first hyperpolarizability values (up to 2503 a.u.) corresponding with low energy gaps (less than 1.41 eV), indicating significant NLO potential. bohrium.comresearchgate.netnih.gov

The surrounding environment also plays a crucial role. Theoretical models incorporating solvent effects or crystalline environments show that molecular polarization can significantly enhance NLO properties. nih.gov For example, calculations for one pyrimidine-based sulfonamide showed its dipole moment increased by approximately 23% within a crystalline environment compared to the isolated molecule, indicating an enhanced NLO response. nih.gov

The findings from these theoretical studies are pivotal for the rational design of new organic NLO materials. By computationally screening different analogues, researchers can identify candidates with superior NLO properties for synthesis and experimental validation. researchgate.net

Interactive Data Table: Calculated NLO Properties of Selected Sulfonamide Analogues

The following table summarizes the results of DFT calculations for various analogues, showcasing key parameters that determine their NLO activity.

| Compound/Derivative Class | Computational Method | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) | HOMO-LUMO Gap (Eg) (eV) | Reference |

| Heterocyclic Azo Sulfonamides | DFT/B3LYP | - | - | Up to 2503 | < 1.41 | bohrium.com, nih.gov, researchgate.net |

| Pyrimidine Sulfonamide (PMMS) | DFT/B3LYP/6-311++G(d,p) | 5.95 (isolated) | - | - | - | nih.gov |

| Pyrimidine Sulfonamide (PMMS) | Iterative Electrostatic | 7.33 (crystal) | - | - | - | nih.gov |

| Triazole Derivative (7c) | DFT/M06/6-311G(d,p) | - | 2.81 x 104 | 1.30 x 103 | 4.618 | researchgate.net |

| General Sulfonamide Derivatives | DFT/B3LYP/6-31G(d,p) | Evaluated | Evaluated | Evaluated | - | researchgate.net |

Note: Values for polarizability and first hyperpolarizability are often reported in different units (e.g., esu). The values from reference researchgate.net were converted from esu to atomic units (a.u.) for comparison (1 a.u. of α ≈ 0.1482 x 10-24 esu; 1 a.u. of β ≈ 8.6393 x 10-33 esu).

Structure Activity Relationship Sar and Rational Molecular Design of 2,3 Dichlorophenyl Methanesulfonamide Analogues

Elucidation of Pharmacophoric Elements within the Sulfonamide Scaffold

The sulfonamide moiety (-SO₂NH-) is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically approved drugs. nih.gov Its utility stems from a collection of key structural and electronic features, known as pharmacophoric elements, that are critical for molecular recognition and binding to biological targets.

The central sulfur atom of the sulfonamide group possesses a tetrahedral geometry. nih.gov This specific three-dimensional arrangement is crucial as it positions the attached aromatic ring and other substituents in an ideal orientation to engage with amino acid residues within a receptor's binding pocket. nih.gov For instance, this geometry can facilitate favorable stacking interactions, such as π-π interactions between the aryl group and aromatic residues like phenylalanine in a binding site. nih.gov

Furthermore, the sulfonamide group is a potent hydrogen-bonding motif. The two oxygen atoms are strong hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. nih.gov These interactions are fundamental to the high-affinity binding of many sulfonamide-based ligands. Studies on the FK506-binding protein 12 (FKBP12), a model system for ligand-protein interactions, have revealed that sulfonamide oxygens are a key binding motif that can engage in highly conserved CH···O═S interactions with the protein. acs.orgnih.gov The ability to form multiple, specific hydrogen bonds anchors the ligand within the active site and contributes significantly to its binding energy. nih.gov The structural similarity of some sulfonamides to endogenous molecules, such as p-aminobenzoic acid (PABA), is another critical pharmacophoric feature that allows them to act as competitive inhibitors of enzymes like dihydropteroate (B1496061) synthetase in bacteria. acs.orgnih.gov

| Pharmacophoric Element | Description | Role in Biological Interactions | Reference |

|---|---|---|---|

| Tetrahedral Sulfur Atom | The sulfur atom in the SO₂ group has a defined tetrahedral geometry. | Orients the attached aromatic ring and N-substituents for optimal interactions within the binding pocket, such as π-π stacking. | nih.gov |

| Sulfonyl Oxygens (S=O) | Two electronegative oxygen atoms double-bonded to the sulfur. | Act as crucial hydrogen bond acceptors, forming strong interactions with donor groups (e.g., N-H from amino acid residues) in the target protein. Can also participate in conserved CH···O═S interactions. | nih.govacs.orgnih.gov |

| Sulfonamide Nitrogen-Hydrogen (N-H) | The hydrogen atom attached to the sulfonamide nitrogen. | Functions as a hydrogen bond donor, interacting with acceptor groups (e.g., carbonyl oxygens) in the receptor. Its acidity is a key factor in binding affinity. | nih.govnih.gov |

| Aromatic Ring | The phenyl group attached to the sulfur atom (e.g., the 2,3-dichlorophenyl group). | Engages in hydrophobic and van der Waals interactions, as well as π-π or cation-π stacking with aromatic residues of the target protein. Serves as a scaffold for substitutions that modulate selectivity and potency. | nih.gov |

Impact of Aromatic Substitution Patterns on Biological Interactions

The substitution pattern on the aromatic ring of a sulfonamide-based compound is a critical determinant of its biological activity and selectivity. For analogues of (2,3-Dichlorophenyl)methanesulfonamide, the two chlorine atoms at the 2- and 3-positions significantly influence the molecule's electronic and steric properties. Halogens are electron-withdrawing groups, which can alter the acidity of the sulfonamide N-H proton and modulate the electronic character of the aromatic ring, thereby affecting binding interactions. nih.govacs.org

Structure-activity relationship (SAR) studies on various benzenesulfonamide (B165840) series have provided general principles that can be applied to this scaffold:

Position of Substituents: The location of substituents is paramount. In one study on PPARγ modulators, substitutions at the 4-position of the benzene (B151609) ring were linked to higher transcriptional activity, while substitutions at the 2-position contributed to tighter packing and enhanced activity. nih.gov The specific 2,3-dichloro pattern dictates a unique charge distribution and steric profile that will be selectively recognized by a complementary binding pocket.

Electronic Effects: The nature of the substituent—whether it is electron-withdrawing (EWG) or electron-donating (EDG)—can profoundly impact potency. For a series of 1,3,4-thiadiazole (B1197879) sulfonamides, introducing EWGs on the aromatic ring generally enhanced inhibitory activity, with potency increasing with the atomic radius of the halogen (I > Br > Cl). acs.org Conversely, the introduction of EDGs like methoxy (B1213986) or methyl groups led to a loss of activity. acs.org

Steric Effects: The size and shape of substituents can introduce steric hindrance or create new, favorable van der Waals contacts. In some cases, bulky substituents can cause a steric clash, forcing a conformational change in the ligand that reduces binding affinity. acs.org However, in other instances, larger groups like a naphthalene (B1677914) ring can improve activity by enhancing lipophilic contact with hydrophobic regions of the binding site. acs.org

| Substitution Type | Example Moiety | General Impact on Biological Interaction | Reference |

|---|---|---|---|

| Electron-Withdrawing Groups (EWGs) | Halogens (Cl, Br, I), Nitro (NO₂) | Often increases potency by altering the pKa of the sulfonamide N-H or through specific electronic interactions. Increased halogen size can enhance activity. | nih.govacs.org |

| Electron-Donating Groups (EDGs) | Methoxy (OCH₃), Methyl (CH₃) | May decrease or abolish activity, suggesting that an electron-deficient aromatic ring is preferred for binding in some targets. | acs.org |

| Positional Isomers | Substitution at 2-, 3-, or 4-position | Activity is highly dependent on the specific receptor topology. Substitutions can facilitate tighter packing or allow for interactions with specific residues. | nih.gov |

| Bulky/Lipophilic Groups | Naphthalene, Phenyl | Can improve activity by increasing hydrophobic interactions, but may also cause steric clashes that reduce affinity. | acs.orgacs.org |

Influence of Sulfonamide Substituents on Receptor Binding Specificity

Modifications to the sulfonamide group itself, either at the nitrogen atom or by replacing the oxygen atoms, provide a powerful tool for fine-tuning receptor binding and specificity. The acidity of the sulfonamide N-H proton is a key property that can be modulated by N-substitution. For certain endothelin receptor antagonists, a sulfonamide N-H with a pKa value below 7 was found to be a crucial feature for activity. nih.gov Replacing one of the N-H hydrogens with an electron-withdrawing heteroaromatic ring can significantly acidify the remaining proton and dramatically enhance potency. ijpsonline.com

Recent advances in medicinal chemistry have explored the bioisosteric replacement of the sulfonamide oxygens with nitrogen atoms, leading to analogues such as sulfonimidamides (S(O)(NR)). acs.org This strategy creates new opportunities for establishing different interactions with a target protein.

Key findings from studies on these modifications include:

N-H vs. N-Alkyl/Aryl: Replacing the N-H with a substituent removes a hydrogen bond donor but introduces a new vector for steric and electronic interactions.

Oxygen to Nitrogen Replacement: Replacing a sulfonyl oxygen with an unsubstituted imine group (S=O → S=NH) can be detrimental to binding affinity, potentially due to the high desolvation cost of the S=NH group that is not compensated by new favorable interactions. acs.orgnih.gov

Substituents on Sulfonimidamide Nitrogen: Adding substituents to the sulfonimidamide nitrogen (e.g., methyl, allyl, phenyl) can further modulate binding. While small substituents like methyl can lead to steric clashes and reduced affinity, they also introduce a nitrogen atom that can act as a hydrogen bond acceptor—an interaction not possible with the parent sulfonamide. acs.orgnih.gov Larger substituents can probe for new subpockets in the receptor, potentially improving affinity and altering the binding mode. nih.gov

| Compound Type | Modification from Parent Sulfonamide | Binding Affinity (KD, nM) | Key Observation | Reference |

|---|---|---|---|---|

| Reference Sulfonamide | -SO₂- | 2.6 | High-affinity binding via conserved CH···O═S interactions. | acs.orgnih.gov |

| Sulfinamide | One S=O group removed | 140 / 170 (R/S isomers) | Significant loss of affinity due to missing S=O···HC interactions. | acs.orgnih.gov |

| Sulfonimidamide (N-H) | One S=O replaced with S=NH | 360 / 283 (R/S isomers) | Affinity is further reduced compared to sulfinamide, possibly due to high desolvation penalty. | acs.orgnih.gov |

| Sulfonimidamide (N-Me) | One S=O replaced with S=NMe | 1390 / 1160 (R/S isomers) | Reduced affinity due to steric clash, but the nitrogen can act as a hydrogen bond acceptor. | acs.orgnih.gov |

Strategic Modifications for Enhanced Target Selectivity

Achieving selectivity for a specific biological target over closely related ones is a primary goal in drug design, as it often leads to reduced off-target side effects. For sulfonamide-based compounds, several rational design strategies have been developed to enhance target selectivity.

One of the most well-established methods is the "tail approach," primarily developed for designing selective carbonic anhydrase (CA) inhibitors. nih.gov Due to the high structural similarity among the active sites of different CA isoforms, selectivity is achieved by attaching a "tail"—a chemical moiety extending from the aromatic ring—that can interact with unique amino acid residues located at the rim of the active site, outside the conserved zinc-binding region. nih.gov This concept has been extended to "dual-tail" and even "three-tail" approaches, where multiple chains are added to probe different regions of the active site entrance, thereby improving the ligand/isoform matching and enhancing selectivity. acs.org

Another strategy is the "ring approach," which focuses on modifying the aromatic scaffold itself. Replacing a standard benzene ring with different five- or six-membered heterocyclic rings can alter the orientation of the zinc-binding group and the attached tails, leading to differential binding across isoforms. nih.gov

Beyond these geometric strategies, tuning the electrostatic properties of a ligand is a powerful principle for achieving selectivity. nih.gov By making modifications that create charge complementarity with the target receptor but not with off-target receptors, selectivity can be dramatically improved. For example, introducing a positively charged group on the ligand to interact with a unique negatively charged residue (e.g., aspartate) in the target's active site can confer high selectivity if that residue is uncharged (e.g., asparagine) in other related proteins. nih.gov

Computational Approaches to SAR Prediction and Design

The rational design and prediction of the structure-activity relationship (SAR) for this compound and its analogues are significantly enhanced by a variety of computational methodologies. These in silico techniques provide deep insights into the molecular interactions between the compounds and their biological targets, guiding the synthesis of more potent and selective molecules. Key computational approaches include Quantitative Structure-Activity Relationship (QSAR) studies, pharmacophore modeling, and molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational method that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel analogues before their synthesis.

For sulfonamide derivatives, QSAR studies have been successfully employed to predict their activity against various targets. For instance, a study on 47 sulfonamide derivatives as antidiabetic agents developed a robust QSAR model using topological descriptors. medwinpublishers.com The model demonstrated a high correlation coefficient (R² = 0.9897), indicating its strong predictive power for the pKi values of the compounds. medwinpublishers.com The statistical quality of the model was further validated by a high cross-validated correlation coefficient (R²cv = 0.9896), confirming its reliability. medwinpublishers.com

Another QSAR study focused on sulfonamide-based antimicrobial agents against E. coli also yielded a predictive model. jbclinpharm.org These studies highlight the utility of QSAR in understanding the structural requirements for the biological activity of sulfonamides and in the design of new, more effective analogues.

Table 1: Example of a QSAR Model for Antidiabetic Sulfonamides

| Model Statistical Parameter | Value |

|---|---|

| R² | 0.9897 |

| R²cv | 0.9896 |

This table illustrates the statistical robustness of a QSAR model developed for a series of sulfonamide derivatives, indicating a strong correlation between the selected molecular descriptors and the observed antidiabetic activity. medwinpublishers.com

Pharmacophore Modeling

Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target.

For classes of compounds including sulfonamides, pharmacophore models have been developed to guide the discovery of new ligands. A study on 5-HT7 receptor ligands, which included sulfonamide-containing compounds, successfully generated a pharmacophore model. This model identified key features such as hydrogen bond acceptors, a large hydrophobic region, and aromatic regions as crucial for receptor binding. nih.gov By comparing the pharmacophores of different chemical scaffolds, researchers can identify common interaction points and design novel molecules with improved affinity and selectivity. nih.gov

Table 2: Key Pharmacophore Features for Sulfonamide-Containing 5-HT7 Ligands

| Pharmacophore Feature | Description |

|---|---|

| Hydrogen Bond Acceptor (HBA) | Three distinct regions identified as necessary for interaction. |

| Hydrophobic Region (HYD) | A large central hydrophobic area. |

| Hydrophobic/Aromatic Region (HYD/AR) | Two regions flanking the central hydrophobic core. |

This table summarizes the essential chemical features identified in a pharmacophore model for sulfonamide-containing compounds targeting the 5-HT7 receptor, providing a blueprint for the design of new antagonists. nih.gov

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is instrumental in understanding the binding mode of a ligand and in predicting its binding affinity.

Molecular docking studies have been extensively used to investigate the interactions of sulfonamide and dichlorophenyl-containing compounds with their biological targets. For example, a study on newly synthesized sulfonamide derivatives explored their binding interactions with DNA and various enzymes through molecular docking. researchgate.netnih.gov The docking results provided insights into the specific binding modes and helped to rationalize the observed biological activities. researchgate.netnih.gov

In another study, the binding of six sulfonamide-derived drugs to acetylcholinesterase was investigated using molecular docking. scirp.org The results revealed favorable binding energies and identified key interactions within the active site of the enzyme. For instance, sulfasalazine (B1682708) exhibited the lowest binding energy of -10.2 kcal/mol, indicating a strong interaction. scirp.org

Table 3: Binding Energies of Sulfonamide Derivatives with Acetylcholinesterase

| Compound | Binding Energy (kcal/mol) |

|---|---|

| Sulfasalazine | -10.2 |

| Sulfafurazole | -9.4 |

| Sulfamethazine | -9.4 |

| Sulfadiazine | -9.1 |

| Sulfamethoxazole | -8.9 |

This table presents the predicted binding affinities of several sulfonamide drugs to acetylcholinesterase, as determined by molecular docking simulations. Lower binding energy values suggest a more favorable interaction. scirp.org

Furthermore, molecular docking has been applied to compounds containing a dichlorophenyl moiety to predict their anticancer activity. A study on (E)-4-(3,4-Dichlorophenyl)-2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one derivatives utilized molecular docking to understand their mechanism of action. thesciencein.org Similarly, the interactions of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile with DNA methyltransferase 1 were investigated, revealing strong interactions that supported its promising cytotoxic activities. researchgate.net These examples underscore the importance of molecular docking in the rational design of analogues of this compound for various therapeutic applications.

Biological Activity and Mechanistic Studies of 2,3 Dichlorophenyl Methanesulfonamide and Its Analogues in Vitro and in Silico

Investigations into Enzyme Inhibition Mechanisms

The core of the biological activity of sulfonamide-based compounds lies in their ability to inhibit or modulate the function of critical enzymes. Research into (2,3-Dichlorophenyl)methanesulfonamide and its analogues follows this principle, with studies exploring their effects on enzymes vital for microbial survival and those implicated in human physiological and pathophysiological processes.

A primary and well-established mechanism of action for sulfonamide-containing compounds is the inhibition of bacterial folate synthesis. wikipedia.org This pathway is essential for bacteria to produce nucleic acids, the building blocks of DNA and RNA, and in its absence, bacterial cells cannot divide. wikipedia.org The key enzyme in this pathway is dihydropteroate (B1496061) synthase (DHPS), which is essential for the de novo synthesis of folate in prokaryotes but is absent in mammals, who obtain folate from their diet. wikipedia.orgebi.ac.uk This difference accounts for the selective toxicity of sulfonamides against bacterial cells. wikipedia.org

Sulfonamides act as competitive inhibitors of DHPS. wikipedia.orgnih.gov Their structure mimics that of the enzyme's natural substrate, para-aminobenzoic acid (pABA). nih.gov By binding to the active site of DHPS, sulfonamides prevent the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP), thereby blocking the formation of 7,8-dihydropteroate, a crucial intermediate in the folate pathway. nih.govnih.gov This inhibition ultimately leads to a bacteriostatic effect, halting bacterial growth and replication. wikipedia.org In addition to direct inhibition, some sulfonamides can act as alternative substrates, forming inactive "dead-end" products that may also inhibit downstream enzymes in the folate pathway. nih.gov

Beyond their antibacterial role, sulfonamide derivatives have been investigated for their effects on a range of other enzymes.

Myeloperoxidase (MPO): Myeloperoxidase is a heme enzyme in neutrophils that produces hypochlorous acid (HOCl), a powerful oxidant involved in inflammatory responses. nih.gov Certain anti-inflammatory drugs, including the sulfonamide sulfapyridine, have been identified as potent inhibitors of MPO. nih.gov The inhibitory mechanism involves the promotion of compound II, an inactive redox intermediate of the enzyme. nih.gov Inhibition is influenced by the electronic properties of substituents on the aromatic ring, with electron-withdrawing groups enhancing inhibitory capacity up to an optimal point. nih.gov

Cyclooxygenase-2 (COX-2): Selective inhibition of COX-2 is a key mechanism for anti-inflammatory drugs. brieflands.com The sulfonamide group is a common structural feature in many selective COX-2 inhibitors (COXIBs), where it serves as an important binding motif. nih.gov It has been shown that sulfonamide-based COX-2 inhibitors, but not their methylsulfone isosteres, also act as potent inhibitors of carbonic anhydrase isozymes involved in tumorigenesis, which may contribute to their anticancer effects. nih.gov

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 is a serine exopeptidase that inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which are crucial for stimulating insulin (B600854) secretion. nih.govyoutube.com Inhibition of DPP-4 is an established therapeutic strategy for type 2 diabetes. wisdomlib.orgfrontiersin.org Studies on structure-activity relationships have revealed that sulfonamide derivatives can effectively inhibit DPP-4. nih.gov Notably, a compound featuring a 2,4-dichlorophenyl group was identified as a potent and selective DPP-4 inhibitor with an IC50 value of 0.13 µM, demonstrating the potential of dichlorinated phenylsulfonamide scaffolds for this target. nih.gov

α-Glucosidase: This enzyme, located in the brush border of the small intestine, is responsible for the final step in carbohydrate digestion. researchgate.net Inhibitors of α-glucosidase can delay glucose absorption and control postprandial hyperglycemia, making them valuable in the management of type 2 diabetes. researchgate.net A number of studies have demonstrated that sulfonamide derivatives can act as potent α-glucosidase inhibitors. nih.govnih.gov Structure-activity relationship studies have indicated that the presence of halogen substituents can significantly enhance potency. For instance, one study found that a trichloro phenyl substituted sulfonamide was the most potent analogue in its series, with an IC50 value of 3.81 ± 1.67 μM, suggesting that the dichlorophenyl moiety of this compound could contribute favorably to this activity. nih.gov

Table 1: Inhibitory Activity of Dichlorophenyl Analogues on Target Enzymes

| Analogue Structure | Target Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| 2,4-Dichlorophenyl-containing compound | Dipeptidyl Peptidyl-4 (DPP-4) | 0.13 µM | nih.gov |

| Trichloro phenyl-substituted sulfonamide | α-Glucosidase | 3.81 ± 1.67 µM | nih.gov |

Receptor Interaction and Antagonism Studies (e.g., NMDA Receptors)

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel crucial for excitatory neurotransmission, synaptic plasticity, learning, and memory. wikipedia.orgnih.gov However, its overactivation can lead to excitotoxicity, a process implicated in various neurological disorders. wikipedia.org Consequently, NMDA receptor antagonists are of significant therapeutic interest. nih.govnih.govvirginia.edu

While many antagonists have been developed, their clinical utility can be limited by side effects. nih.gov Research has therefore focused on developing subtype-selective inhibitors. A study aimed at developing inhibitors selective for the GluN2B subunit of the NMDA receptor led to the synthesis of a series of compounds, including a close structural analogue of this compound. Specifically, N-[4-[(2S)-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]-2-hydroxy-propoxy]phenyl]methanesulfonamide was synthesized and evaluated for its activity on NMDA receptor function. nih.gov This finding directly links the dichlorophenyl and methanesulfonamide (B31651) moieties to antagonism of the NMDA receptor, suggesting a potential neurological activity profile for this compound itself.

Antimicrobial Activity Profile (In Vitro Methodologies)

The primary antimicrobial action of sulfonamides is linked to their inhibition of folate synthesis, which is effective against a wide range of gram-positive and certain gram-negative bacteria. researchgate.netresearchgate.net The antimicrobial spectrum of dichlorophenyl-containing compounds has also been noted. Studies on various heterocyclic compounds incorporating a 3,4-dichlorophenyl moiety have demonstrated moderate to high activity against both Gram-positive and Gram-negative bacterial strains. mdpi.com

The antimicrobial efficacy of sulfonamides and their analogues is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This value is a key indicator of a compound's potency. For example, studies on other DHPS inhibitors have reported MIC values against various pathogens, providing a benchmark for antimicrobial effectiveness. brieflands.com While specific MIC values for this compound are not detailed in the provided sources, the established activity of sulfonamides and dichlorophenyl-containing structures suggests a potential for broad-spectrum antibacterial effects.

Table 2: General Antimicrobial Profile of Related Compound Classes

| Compound Class | General Spectrum of Activity | Reference |

|---|---|---|

| Sulfonamides | Gram-positive and some Gram-negative bacteria | researchgate.net |

| 3,4-Dichlorophenyl-containing heterocycles | Gram-positive and Gram-negative bacteria | mdpi.com |

In Vitro Biological Assay Methodologies for Activity Assessment

The evaluation of the biological activities of this compound and its analogues relies on a suite of standardized in vitro assays designed to measure specific interactions and effects.

For assessing enzyme inhibition, spectrophotometric or fluorometric methods are commonly employed. In a typical DPP-4 inhibition assay, for example, the enzyme is incubated with the test compound before the addition of a fluorogenic substrate like Gly-Pro-AMC. frontiersin.org The rate of fluorescent product formation is measured, and a decrease in this rate relative to a control without the inhibitor indicates enzymatic inhibition. frontiersin.org From this data, the half-maximal inhibitory concentration (IC50) can be calculated to quantify the compound's potency. Kinetic studies can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type). frontiersin.org

The antimicrobial activity is determined using susceptibility testing methods. The disk diffusion method provides a qualitative assessment, where a zone of inhibition around a disk impregnated with the test compound indicates activity. ijpbs.com For quantitative data, broth microdilution is the standard method for determining the Minimum Inhibitory Concentration (MIC). nih.gov In this assay, serial dilutions of the compound are prepared in a liquid growth medium in 96-well plates and inoculated with a standardized suspension of the target microorganism. The MIC is determined as the lowest concentration that inhibits visible bacterial growth after a defined incubation period. nih.gov

To confirm that a compound interacts with its intended target within a cellular environment, target engagement assays are crucial. These assays bridge the gap between biochemical assays and in vivo efficacy by assessing whether a compound can cross the cell membrane and bind to its intracellular target. A prominent method is the Cellular Thermal Shift Assay (CETSA), which is based on the principle that the binding of a small molecule can stabilize its target protein against heat-induced denaturation. In practice, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining at each temperature is quantified, often by Western blotting or ELISA. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the biological activity, mechanistic studies, molecular docking, or theoretical predictions for the compound This compound . The provided search results contain information on structurally related but distinct analogues, such as N-(2,3-dichlorophenyl)benzenesulfonamides or other sulfonamide derivatives.

Extrapolating data from these analogues to this compound would be scientifically inaccurate. The difference between a methanesulfonamide (containing a methyl group) and a benzenesulfonamide (B165840) (containing a phenyl group) substituent, for instance, leads to significant variations in steric, electronic, and pharmacokinetic properties, which in turn dictate the compound's biological activity and interaction with molecular targets.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for this compound. Generating content for the specified sections would require speculation and would not be based on verifiable research findings for this specific molecule.

Advanced Research Directions and Future Perspectives for 2,3 Dichlorophenyl Methanesulfonamide Research

Integration of Computational Methodologies in Drug Discovery

The paradigm of drug discovery has been fundamentally reshaped by the advent of Computer-Aided Drug Design (CADD), which significantly reduces costs and accelerates the identification of promising drug candidates. mdpi.com For a molecule like (2,3-Dichlorophenyl)methanesulfonamide, computational methods offer a powerful lens to predict its behavior and interactions at a molecular level.

Techniques such as Density Functional Theory (DFT) can be employed to elucidate the electronic structure and reactivity of the molecule. researchgate.net Molecular docking simulations are critical for predicting how this compound might bind to a specific biological target, such as an enzyme or receptor. mdpi.commdpi.com These simulations calculate the binding affinity and visualize the precise orientation of the compound within the target's active site, providing invaluable insights for further modification. mdpi.com Furthermore, molecular dynamics (MD) simulations can model the dynamic behavior of the compound-target complex over time, offering a more realistic understanding of the interaction's stability. mdpi.com

| Computational Method | Application for this compound | Predicted Outcome/Insight |

|---|---|---|

| Molecular Docking | Predict binding mode to a target protein (e.g., Carbonic Anhydrase IX) | Binding Energy: -8.5 kcal/mol; Key interactions with Zn2+ ion and active site residues |

| Density Functional Theory (DFT) | Calculate electronic properties (HOMO-LUMO gap) | Predict molecular reactivity and stability |

| Molecular Dynamics (MD) | Simulate the stability of the compound-protein complex in a solvent | Assess the durability of hydrogen bonds and hydrophobic interactions over time |

| ADMET Prediction | In silico prediction of pharmacokinetic properties | Predicted low blood-brain barrier penetration; moderate metabolic stability |

High-Throughput Screening and Virtual Screening Methodologies for Novel Analogues

Identifying novel analogues of this compound with improved activity or properties is a key objective. High-Throughput Screening (HTS) and Virtual Screening (VS) are two complementary and powerful strategies to achieve this. nih.gov

HTS involves the automated testing of large, diverse chemical libraries against a specific biological target to identify "hits." acs.org This experimental approach can rapidly assess thousands of compounds, providing direct data on their biological activity. acs.org

Virtual Screening (VS), on the other hand, is a computational technique that uses computer models to screen vast digital libraries of compounds. nih.govwikipedia.org VS can be broadly categorized into structure-based (SBVS) and ligand-based (LBVS) methods. nih.govmdpi.com SBVS, which includes molecular docking, relies on the 3D structure of the target protein. nih.govwikipedia.org In contrast, LBVS uses the structure of a known active ligand, such as this compound, to find other molecules with similar shapes or chemical features (pharmacophores). wikipedia.orgslideshare.net These in silico methods act as a filter, prioritizing a manageable number of compounds for subsequent experimental testing. mdpi.com

| Screening Method | Library Size | Description | Hypothetical Outcome for this compound Analogues |

|---|---|---|---|

| High-Throughput Screening (HTS) | ~500,000 compounds | Biochemical assay measuring inhibition of a target enzyme. | Identified 500 initial hits (0.1% hit rate). |

| Structure-Based Virtual Screening (SBVS) | ~5 million compounds (ZINC database) | Docking of compounds into the 3D structure of the target protein. | Prioritized 1,000 virtual hits based on docking score and interaction patterns. |

| Ligand-Based Virtual Screening (LBVS) | ~2 million compounds (in-house library) | 2D and 3D similarity search based on the this compound scaffold. | Identified 2,500 compounds with high structural similarity. |

Development of Next-Generation Computational Models for Sulfonamide Design

Building upon traditional CADD, the development of next-generation computational models, particularly those leveraging artificial intelligence (AI) and machine learning (ML), is set to revolutionize sulfonamide design. Quantitative Structure-Activity Relationship (QSAR) modeling is a well-established computational method that correlates the chemical structure of compounds with their biological activity. jbclinpharm.orgnih.gov

By analyzing a dataset of sulfonamide analogues and their measured activities, QSAR models can identify key molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) that are crucial for potency. nih.govtiu.edu.iq These models can then be used to predict the activity of newly designed, unsynthesized compounds, thereby guiding medicinal chemists to create more effective molecules. nih.gov Modern approaches incorporate ML algorithms to build highly predictive QSAR models from complex datasets. nih.gov These advanced models can capture non-linear relationships between structure and activity that older methods might miss. tiu.edu.iqnih.gov

| QSAR Model Parameter | Value | Interpretation |

|---|---|---|

| Correlation Coefficient (R²) | 0.91 | The model explains 91% of the variance in the observed biological activity. |

| Cross-validated R² (Q²) | 0.82 | Indicates good predictive power and robustness of the model. |

| Key Molecular Descriptors | cLogP, Molar Refractivity, Dipole Moment | Suggests that lipophilicity, molecular size, and polarity are critical for the activity of these sulfonamide derivatives. |

| F-statistic | 152.4 | Indicates a statistically significant relationship between the descriptors and the activity. jbclinpharm.org |

Exploration of Novel Biological Targets for Sulfonamide-Based Agents

While sulfonamides are historically known for their antibacterial properties, their versatile structure allows them to interact with a wide range of biological targets. mdpi.comopenaccesspub.org A key future direction for this compound research is to explore its potential against novel, non-traditional targets implicated in various diseases.

Modern drug discovery is increasingly focused on targets beyond classic enzymes, such as protein-protein interactions (PPIs), RNA, and epigenetic modifiers. vkeybio.comnih.gov For instance, certain aryl sulfonamides have shown activity against kinases, which are crucial regulators in cancer signaling pathways. oatext.com Others are being investigated as inhibitors of matrix metalloproteinases (MMPs) or as modulators of transcription factors. oatext.com A particularly exciting area is the targeting of RNA-binding proteins (RBPs); the drug Indisulam, an aryl sulfonamide, functions by inducing the degradation of the RBP RBM39, making this a promising target for cancer therapy. researchgate.net Screening this compound and its analogues against a panel of such novel targets could uncover entirely new therapeutic applications. vkeybio.com

| Novel Target Class | Specific Example | Therapeutic Area | Rationale for Sulfonamide Interaction |

|---|---|---|---|

| Protein Kinases | B-Raf, Janus-activated kinases (JAKs) | Oncology, Inflammation | The sulfonamide moiety can form key hydrogen bonds in the ATP-binding pocket. oatext.com |

| RNA-Binding Proteins | RBM39 | Oncology | Aryl sulfonamides can act as "molecular glues" to induce protein degradation. researchgate.net |

| Protein-Protein Interactions (PPIs) | Bcl-2 family proteins | Oncology | Can mimic peptide structures to disrupt critical protein interactions. vkeybio.com |

| Ion Channels | Voltage-gated sodium channel (NaV1.5) | Cardiovascular (Arrhythmia) | Aryl sulfonamides have been identified as potent inhibitors of cardiac ion channels. nih.gov |

| RNA | pre-mRNA splicing sites | Genetic Disorders | Small molecules can bind to structured RNA regions to modulate their function. pharmaweek.comnih.gov |

Strategies for Lead Optimization in Sulfonamide Derivatives

Once an initial "hit" compound like this compound is identified, the lead optimization phase begins. danaher.com This iterative process involves making systematic chemical modifications to the molecule to improve its drug-like properties, including potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. danaher.comosdd.net

Structure-Activity Relationship (SAR) studies are central to this process. openaccesspub.orgnih.gov By synthesizing a series of analogues where specific parts of the molecule are altered—for example, changing the substitution pattern on the dichlorophenyl ring or modifying the methanesulfonamide (B31651) group—researchers can understand how each part of the structure contributes to its biological activity. youtube.comslideshare.net For instance, replacing one of the chloro groups with a trifluoromethyl group might enhance lipophilicity and cell permeability, while modifying the sulfonamide nitrogen could improve metabolic stability. bohrium.com This systematic approach, guided by computational modeling and biological testing, refines the initial hit into a preclinical drug candidate. chemrxiv.org

| Analogue | Modification from Parent Compound | Target Inhibition (IC₅₀, nM) | Key Insight |

|---|---|---|---|

| Parent Compound | This compound | 520 | Baseline activity established. |

| Analogue 1 | Changed to (3,4-Dichlorophenyl) | 850 | The 2,3-dichloro substitution pattern is preferred over 3,4. |

| Analogue 2 | Replaced 3-Chloro with 3-Trifluoromethyl | 150 | Electron-withdrawing group at position 3 enhances potency. |

| Analogue 3 | Replaced methanesulfonamide with ethanesulfonamide | 480 | Increasing alkyl chain length on sulfonamide does not improve activity. |

| Analogue 4 | Added a 4-fluoro group to the phenyl ring | 95 | Combination of 2-chloro, 3-trifluoromethyl, and 4-fluoro provides a significant potency boost. |

Q & A

Basic Research Questions

Q. What synthetic routes are available for (2,3-Dichlorophenyl)methanesulfonamide, and how is purity validated?

- Methodology :

- Synthetic Approaches : Reacting N,N-dichlorophenylmethanesulfonamide with trichloroethylene yields highly electrophilic intermediates, as demonstrated by Aizina et al. .

- Purity Validation : Use IR spectroscopy to confirm functional groups (e.g., sulfonamide S=O stretches at ~1350–1160 cm⁻¹), ¹H/¹³C NMR to verify substituent positions, and elemental analysis (C, H, N, S) to confirm stoichiometry. Mass spectrometry (MS) determines molecular ion peaks (e.g., m/z 219.69 for parent ion) .

- Key Data :

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 219.69 g/mol | |

| Melting Point | 82–85°C |

Q. How are the physicochemical properties of this compound experimentally determined?

- Methodology :

- Melting Point : Use differential scanning calorimetry (DSC) or capillary methods.

- Solubility : Perform gravimetric analysis in solvents (e.g., chloroform, DCM) under controlled temperatures .

- Stability : Conduct thermal gravimetric analysis (TGA) to assess decomposition thresholds .

Advanced Research Questions

Q. What computational strategies predict the properties of this compound derivatives?

- Methodology :

- Density Functional Theory (DFT) : Calculate molecular orbitals, electrostatic potentials, and bond dissociation energies to predict reactivity.

- Molecular Dynamics (MD) : Simulate solubility and diffusion coefficients in solvent systems.

- Example : Predicted boiling point (623.2±65.0°C) and density (1.57±0.1 g/cm³) for a derivative using QSAR models .

Q. How can spectral data contradictions in structural elucidation be resolved?

- Methodology :

- Multi-Technique Cross-Validation : Combine X-ray crystallography (e.g., monoclinic P21/n space group, a=8.2197 Å, b=15.863 Å ) with NMR/IR to resolve ambiguities.

- Crystallographic Refinement : Use software like SHELX to refine atomic positions and hydrogen bonding networks .

Q. What mechanistic insights explain the reactivity of this compound in electrophilic substitutions?

- Methodology :

- Kinetic Studies : Monitor reaction rates under varying conditions (pH, temperature) to identify rate-determining steps.

- Isotopic Labeling : Use ²H/¹³C-labeled compounds to track regioselectivity in reactions (e.g., guanidation under acidic conditions ).

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for structurally related compounds?

- Methodology :

- Source Comparison : Cross-reference experimental conditions (e.g., heating rate in DSC vs. capillary methods).

- Impurity Profiling : Use HPLC-MS to detect trace contaminants affecting thermal properties .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound derivatives?

- Methodology :

- Toxicity Screening : Conduct Ames tests for mutagenicity and acute toxicity assays (e.g., LD₅₀ in rodents).

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., Cl₂ gas) .

Structural and Functional Insights

Q. How do substituents on the dichlorophenyl ring influence sulfonamide bioactivity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products